2-(5-Bromothiophen-3-yl)acetic acid
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Overview
Description
2-(5-Bromothiophen-3-yl)acetic acid is a chemical compound with the CAS Number: 1057217-28-3 . It has a molecular weight of 221.07 . The compound is typically stored at a temperature of 4°C . and is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(5-bromothiophen-3-yl)acetic acid . The InChI code is 1S/C6H5BrO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9) .Physical And Chemical Properties Analysis
As mentioned earlier, 2-(5-Bromothiophen-3-yl)acetic acid is a powder . It is stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(5-Bromothiophen-3-yl)acetic acid: is a valuable precursor in the synthesis of heterocyclic compounds, particularly oxadiazoles . These compounds have a wide range of applications, including as core structures for pharmaceuticals due to their diverse biological activities.
Antimicrobial Agents
The compound’s ability to act as a building block for more complex structures makes it a candidate for developing new antimicrobial agents. Research indicates that derivatives of thiophene acetic acids can exhibit significant antimicrobial properties .
Anti-inflammatory and Analgesic Agents
Derivatives synthesized from 2-(5-Bromothiophen-3-yl)acetic acid have been studied for their potential anti-inflammatory and analgesic effects. This is particularly relevant in the search for new non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticonvulsant Agents
The structural modification of thiophene acetic acid derivatives has led to the development of compounds with anticonvulsant activities. These compounds are valuable in the treatment of various seizure disorders .
Agricultural Chemical Research
In the agricultural sector, thiophene derivatives are explored for their insecticidal activities. The bromine atom in the compound provides a reactive site for further chemical modifications, which can lead to the development of novel insecticides .
Material Science
In material science, 2-(5-Bromothiophen-3-yl)acetic acid can be used to synthesize organic compounds with specific optical properties. These materials are useful in creating organic light-emitting diodes (OLEDs) and other electronic devices .
Molecular Probes
Due to its distinct chemical structure, this compound can be utilized to create molecular probes. These probes can bind selectively to biomolecules, aiding in the study of biological processes and the development of diagnostic tools .
Chemical Intermediate
As a chemical intermediate, 2-(5-Bromothiophen-3-yl)acetic acid is used in various organic syntheses. Its reactivity allows for the creation of a wide array of chemical entities, which can be tailored for specific industrial or research applications .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s important to note that the compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds , which could potentially influence a variety of molecular and cellular processes.
properties
IUPAC Name |
2-(5-bromothiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECLHWWOMUWTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-3-yl)acetic acid | |
CAS RN |
1057217-28-3 |
Source
|
Record name | 2-(5-bromothiophen-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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